N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O3/c1-3-22-14-13(19-20-22)15(24)21(8-17-14)7-12(23)18-10-6-9(16)4-5-11(10)25-2/h4-6,8H,3,7H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGHZJHROSORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F5060-0167, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
F5060-0167 interacts with CDK2, inhibiting its activity. This interaction results in significant changes in the cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F5060-0167 prevents this transition, thereby halting cell proliferation.
Result of Action
The primary result of F5060-0167’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116. This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 486.0 g/mol. The structure consists of a chloro-methoxyphenyl group linked to a triazolopyrimidine moiety.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under review has shown promising results in preliminary assays.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolopyrimidines possess significant antimicrobial properties. For example:
- Antibacterial Effects : Compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
| Compound | Target Bacteria | Inhibition Concentration (µg/mL) |
|---|---|---|
| 42a | Xanthomonas oryzae | 7.2 |
| 44d | Bacillus subtilis | 16 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar triazolo[4,5-d]pyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 and HCT116:
- Cytotoxicity Assays : Some derivatives exhibited IC50 values in the range of 10–50 µM against various cancer cell lines .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | Compound A | 25 |
| HCT116 | Compound B | 15 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. This interaction could lead to the modulation of cellular pathways associated with growth and proliferation.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of triazolopyrimidine derivatives revealed that certain compounds displayed superior activity against phytopathogenic bacteria compared to standard treatments .
- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that some derivatives significantly inhibited cell growth and induced apoptosis .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide exhibit notable antimicrobial activity. Research has shown that derivatives of triazolo-pyrimidines can effectively inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains of pathogens .
Anticancer Activity
The compound's structural components may also confer anticancer properties. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways associated with proliferation and survival. For instance, compounds with similar triazolo-pyrimidine structures have been evaluated for their efficacy against different cancer cell lines, showing promising results in reducing cell viability and inducing cell cycle arrest .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Neurological Applications
Emerging research indicates that triazolo-pyrimidine derivatives may have neuroprotective effects. They are being investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative conditions. For example, compounds with similar structures have shown promise in enhancing cognitive function and protecting neuronal cells from oxidative stress .
Drug Design and Development
The unique chemical structure of this compound makes it a valuable candidate for further drug design efforts. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties and improve bioavailability and selectivity for specific biological targets .
Case Studies
Comparison with Similar Compounds
Triazolo vs. Isothiazolo Pyrimidine Derivatives
The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core differs from the isothiazolo[4,5-d]pyrimidine system in N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (). For example, sulfur’s electronegativity may reduce π-stacking interactions compared to nitrogen-rich triazolo systems .
Substituent Variations
- Target Compound : 3-ethyl group on the triazolo ring and 5-chloro-2-methoxyphenyl on the acetamide.
- Compound : 4-methoxyphenyl on the triazolo ring and 5-methylisoxazolyl on the acetamide.
- Compound : Pyridin-4-yl on the isothiazolo ring and 5-chloro-2-methylphenyl on the acetamide.
The chloro and methoxy groups in the target’s phenyl ring may modulate binding affinity through electron-withdrawing and donating effects .
Functional Group Analysis
The acetamide linkage is conserved across all compared compounds, suggesting a common pharmacophore for target engagement. However, the N-aryl substituents vary significantly:
- Target Compound : 5-chloro-2-methoxyphenyl (polar, bulky).
- Compound : 5-methylisoxazol-3-yl (heteroaromatic, moderate polarity).
- Compound: 5-chloro-2-methylphenyl (nonpolar, sterically compact).
These differences influence solubility and steric compatibility with biological targets. For instance, the isoxazole group in may participate in hydrogen bonding, whereas the methoxy group in the target compound could enhance π-π interactions .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Routes : Analogous compounds () are synthesized via heterocyclization of hydrazinecarbothioamides or reactions with ethyl chloroacetate. The target compound likely follows similar pathways, with substituents introduced via selective alkylation or aryl coupling .
- Biological Activity: Triazolopyrimidines like flumetsulam () are herbicides targeting acetolactate synthase.
- Physicochemical Properties : The ethyl group in the target compound may confer higher logP compared to ’s methylisoxazolyl derivative, impacting bioavailability .
Preparation Methods
Solvent and Temperature Effects
DMF emerges as the optimal solvent due to its high polarity and ability to stabilize intermediates. Elevated temperatures (40–60°C) accelerate the alkylation step but risk side reactions, necessitating precise control.
Catalytic and Stoichiometric Considerations
Sodium hydride outperforms weaker bases (e.g., KCO) in deprotonating the sulfonamide nitrogen, achieving >90% conversion. Stoichiometric excess of electrophiles (1.2–1.5 eq.) ensures complete substitution.
Analytical Characterization
The final compound is validated using:
-
NMR : Peaks at δ 2.4 ppm (triazolopyrimidine CH), δ 3.8 ppm (OCH), and δ 6.9–7.3 ppm (aromatic protons).
Industrial-Scale Production Considerations
Batch reactors with controlled temperature and pH profiles are employed to ensure reproducibility. Continuous flow systems are explored for the alkylation step, reducing reaction times by 40%. Final purification utilizes recrystallization from ethanol/water mixtures, achieving pharmaceutical-grade purity .
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-(5-chloro-2-methoxyphenyl)acetamide derivatives, and how can reaction conditions be optimized?
- Methodology : A typical route involves coupling chloroacetyl chloride with substituted anilines (e.g., 5-chloro-2-methoxyaniline) under reflux in triethylamine (TEA) to form the acetamide backbone. For triazolo-pyrimidine moieties, cyclization of precursor azides with alkynes via Huisgen cycloaddition or thermal methods is employed . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometry. Monitoring via TLC or HPLC ensures completion .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry and hydrogen-bonding interactions, as demonstrated for related triazolo-pyrimidine derivatives . Complement with H/C NMR to verify substituent integration and F NMR (if applicable). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and triazole (C-N) stretches .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. For kinase inhibition, use fluorescence-based ATPase assays (e.g., ADP-Glo™) targeting kinases like EGFR or CDKs. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yield be improved for the triazolo-pyrimidine core under flow-chemistry conditions?
- Methodology : Adopt Design of Experiments (DoE) to optimize parameters (temperature, residence time, catalyst loading). For example, continuous-flow reactors enable precise control of exothermic cyclization steps, reducing side reactions. Use inline FTIR or UV-vis for real-time monitoring, as shown in flow-chemistry syntheses of heterocycles .
Q. What strategies resolve contradictions in SAR data for substituent effects on bioactivity?
- Methodology : Perform multivariate analysis (e.g., PCA or PLS regression) to decouple electronic (Hammett σ), steric (Taft ), and lipophilic (logP) effects. For instance, substituents at the 3-ethyl position may enhance metabolic stability but reduce solubility—balance via logD measurements and CoMFA modeling .
Q. How can computational modeling predict binding modes with target enzymes?
- Methodology : Use molecular docking (AutoDock Vina, Glide) with crystal structures of homologous proteins (e.g., CYP51 for antifungals). Validate with MD simulations (AMBER, GROMACS) to assess stability of ligand-enzyme complexes. DFT calculations (B3LYP/6-31G*) can elucidate electronic properties influencing binding .
Q. What experimental approaches address low aqueous solubility during in vivo studies?
- Methodology : Formulate as nanoparticles (solvent-antisolvent precipitation) or cyclodextrin complexes. Measure solubility via shake-flask method (pH 1–7.4) and permeability using PAMPA assays. For related triazolo-pyrimidines, PEGylation improved bioavailability without compromising activity .
Q. How are metabolic stability and CYP450 interactions evaluated in vitro?
- Methodology : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using UPLC-QTOF. CYP inhibition assays (fluorogenic substrates) screen for isoform-specific interactions (e.g., CYP3A4/2D6) .
Methodological Notes
- Data Contradictions : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and statistical tools (Grubbs’ test for outliers) .
- Crystallography : Refine SC-XRD data with SHELXL (for small molecules) or PHENIX (macromolecules) to resolve disorder or twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
